molecular formula C8H9NO3 B2725318 Methyl 2-formyl-1-methyl-1H-pyrrole-3-carboxylate CAS No. 51788-22-8

Methyl 2-formyl-1-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B2725318
CAS No.: 51788-22-8
M. Wt: 167.164
InChI Key: ZXWFMMDCXHWZKI-UHFFFAOYSA-N
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Description

Methyl 2-formyl-1-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with a formyl group at the 2-position, a methyl group at the 1-position, and a carboxylate ester at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-formyl-1-methyl-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with methylamine in the presence of a catalyst such as iron (III) chloride, followed by formylation and esterification steps .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-formyl-1-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Methyl 2-carboxy-1-methyl-1H-pyrrole-3-carboxylate.

    Reduction: Methyl 2-hydroxymethyl-1-methyl-1H-pyrrole-3-carboxylate.

    Substitution: Methyl 2-formyl-1-methyl-1H-pyrrole-3-carboxamide.

Scientific Research Applications

Methyl 2-formyl-1-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-formyl-1-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Methyl 2-formyl-1H-pyrrole-3-carboxylate: Lacks the methyl group at the 1-position.

    Methyl 2-formyl-1-methyl-1H-pyrrole-4-carboxylate: The carboxylate ester is at the 4-position instead of the 3-position.

    Methyl 2-acetyl-1-methyl-1H-pyrrole-3-carboxylate: Contains an acetyl group instead of a formyl group at the 2-position.

Uniqueness: Methyl 2-formyl-1-methyl-1H-pyrrole-3-carboxylate is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthetic and research applications .

Properties

IUPAC Name

methyl 2-formyl-1-methylpyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-4-3-6(7(9)5-10)8(11)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWFMMDCXHWZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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